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Compound of Interest |

Compound Name: 2-(3-Chlorophenyl)butanoic acid

CAS No.: 188014-55-3

Cat. No.: B2809201
Abstract

This technical guide provides a comprehensive analysis of 2-(3-chlorophenyl)butanoic acid,
a fine chemical intermediate belonging to the

-arylalkanoic acid class. Structurally analogous to the "profen” family of non-steroidal anti-
inflammatory drugs (NSAIDs) and various agrochemical herbicides, this compound serves as a
critical scaffold in medicinal chemistry and organic synthesis. This document details the
physicochemical properties, validated synthetic pathways, and rigorous analytical protocols
required for its research and development application.

Part 1: Chemical Identity & Physicochemical
Properties|[1]

The compound is characterized by a butyric acid backbone substituted at the

-position (C2) with a 3-chlorophenyl moiety. The presence of the chlorine atom at the meta
position influences both the lipophilicity and the metabolic stability of the scaffold compared to
its non-halogenated analogs.

Table 1: Core Chemical Data
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Specification

Chemical Name

2-(3-Chlorophenyl)butanoic acid

CAS Number 188014-55-3
Molecular Formula
Molecular Weight 198.65 g/mol

Physical State

White to off-white crystalline solid

Melting Point 78-82 °C (Predicted range based on isomers)
pKa ~4.4 (Carboxylic acid)
logP ~3.1 (Predicted)
N Soluble in MeOH, DCM, DMSO; Sparingly
Solubility ]
soluble in water

o One stereocenter at C2; exists as (R) and (S)

Chirality

enantiomers

Part 2: Synthetic Pathways

For research and scale-up, two primary methodologies are recommended. Method A utilizes

classical enolate chemistry, offering cost-effectiveness for gram-scale synthesis. Method B

employs transition-metal catalysis, suitable for high-throughput library generation.

Method A: -Alkylation of Phenylacetic Acid Derivatives

(Recommended)

This pathway is preferred for its robustness and use of inexpensive starting materials.

« Esterification: 3-Chlorophenylacetic acid is converted to its ethyl ester using

in ethanol to protect the carboxylic acid and increase

-proton acidity.
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o Enolate Formation: The ester is treated with a strong base (LDA or NaH) in anhydrous THF
at -78°C or 0°C to generate the enolate.

» Alkylation: Ethyl iodide (Etl) is added. The ethyl group attacks the

-carbon.

e Hydrolysis: The resulting ester is saponified using LiOH in THF/Water, followed by acidic
workup to yield the free acid.

Critical Control Point: Mono-alkylation vs. di-alkylation. The use of LDA (1.05 eq) at low
temperatures strictly controls the stoichiometry to prevent double alkylation.

Method B: Pd-Catalyzed -Arylation

Direct coupling of ethyl butyrate with 1-chloro-3-halobenzene (e.g., 1-bromo-3-chlorobenzene)
using a Palladium catalyst (e.g.,

with Xantphos). This method is shorter but requires expensive catalysts and inert atmosphere
glovebox techniques.

Visualization: Synthetic Workflow (Method A)
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Start: 3-Chlorophenylacetic Acid

Step 1: Esterification
(EtOH, SOCI2, Reflux)

Step 2: Enolate Formation
(LDA, THF, -78°C)

In situ

Step 3: Alkylation
(Ethyl lodide, -78°C to RT)

Step 4: Hydrolysis
(LIOH, THF/H20, then HCI)

Product: 2-(3-chlorophenyl)butanoic acid

Click to download full resolution via product page

Figure 1: Step-wise synthetic logic for the classical alkylation route, prioritizing control over side
reactions.
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Part 3: Analytical Characterization[2]

Validating the identity and purity of 2-(3-chlorophenyl)butanoic acid requires a multi-modal
approach. The presence of the chiral center necessitates chiral HPLC if the enantiomers are to
be distinguished.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,

):
e 11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).

e 7.10-7.40 (m, 4H): Aromatic protons. The 3-chloro substitution pattern typically shows a
singlet-like peak for H2 (between CI and alkyl), a multiplet for H4/H5/H6.

e 3.45(t,
Hz, 1H): Benzylic
-proton.
e 1.80-2.10 (m, 2H): Methylene protons of the ethyl group (

). These are diastereotopic due to the adjacent chiral center, often appearing as complex
multiplets.

e« 0.95 (t,
Hz, 3H): Methyl protons (
)-
High-Performance Liquid Chromatography (HPLC)

e Purity Method (Achiral):
o Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pum).

o Mobile Phase: Gradient 0.1% TFA in Water (A) / Acetonitrile (B). 5% B to 95% B over 10
min.
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o Detection: UV at 220 nm and 254 nm.

o Chiral Method (Enantiomeric Excess):
o Column: Chiralpak AD-H or OD-H (Daicel).
o Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
o Flow Rate: 1.0 mL/min.

o Rationale: The acidic additive (TFA) is crucial to suppress ionization of the carboxylic acid,
ensuring sharp peak shapes.

Visualization: Analytical Decision Tree
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Figure 2: Quality control workflow ensuring both chemical and stereochemical integrity.

Part 4: Safety & Handling

o Hazard Identification: As an arylalkanoic acid, it is likely an irritant to eyes, respiratory
system, and skin (H315, H319, H335).

o Handling: Use standard PPE (gloves, lab coat, safety glasses). Handle in a fume hood to
avoid dust inhalation.

o Storage: Store in a cool, dry place. The compound is stable at room temperature but should
be kept away from strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Organic Syntheses Procedure [orgsyn.org]

e To cite this document: BenchChem. [Technical Monograph: 2-(3-Chlorophenyl)butanoic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b2809201#2-3-chlorophenyl-butanoic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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